molecular formula C17H13F6NO2 B2397119 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1351641-06-9

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2397119
CAS No.: 1351641-06-9
M. Wt: 377.286
InChI Key: FPIDXFJDQRZUOT-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

    Amide Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 3-(trifluoromethyl)benzoic acid and the amine group of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide: Lacks the trifluoromethyl group on the hydroxyl-bearing carbon.

    N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Lacks the trifluoromethyl group on the benzamide ring.

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO2/c18-16(19,20)13-8-4-5-11(9-13)14(25)24-10-15(26,17(21,22)23)12-6-2-1-3-7-12/h1-9,26H,10H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDXFJDQRZUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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